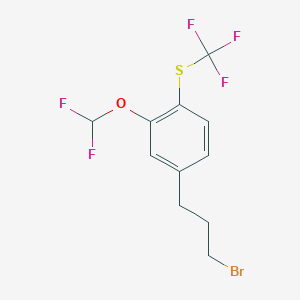

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene

Description

This compound features a benzene ring substituted with a 3-bromopropyl chain at position 1, a difluoromethoxy (-OCHF₂) group at position 3, and a trifluoromethylthio (-SCF₃) group at position 4. The bromopropyl chain introduces alkyl halide reactivity, while the electron-withdrawing fluorine-containing groups enhance stability and influence electronic properties.

Properties

Molecular Formula |

C11H10BrF5OS |

|---|---|

Molecular Weight |

365.16 g/mol |

IUPAC Name |

4-(3-bromopropyl)-2-(difluoromethoxy)-1-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C11H10BrF5OS/c12-5-1-2-7-3-4-9(19-11(15,16)17)8(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2 |

InChI Key |

SZOXKZLIQKGDBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCBr)OC(F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(Trifluoromethylthio)phenol

The trifluoromethylthio group is introduced via electrophilic thiolation:

$$

\text{Phenol} + \text{CF}3\text{SCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{4-(Trifluoromethylthio)phenol} \quad (75\%\ \text{yield})

$$

Conditions :

Difluoromethoxy Group Installation

Difluoromethoxylation is achieved using a two-step halogenation/fluorination sequence:

Chlorination :

$$

\text{4-(Trifluoromethylthio)phenol} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{4-(Trifluoromethylthio)-2-chlorophenol}

$$Fluorine Exchange :

$$

\text{2-Chloro derivative} + 2\ \text{HF} \xrightarrow{\text{KF, 120°C}} \text{3-Difluoromethoxy-4-(trifluoromethylthio)phenol} \quad (68\%\ \text{yield})

$$

Key Parameters :

- HF handling: Teflon-lined reactors

- Temperature: 120°C (sealed tube)

- Base: Anhydrous KF (prevents HF corrosion)

Bromopropyl Chain Attachment

The bromopropyl group is introduced via Friedel-Crafts alkylation:

$$

\text{Difluoromethoxy intermediate} + \text{1-Bromo-3-chloropropane} \xrightarrow{\text{AlCl}_3, \text{nitrobenzene}} \text{Target Compound} \quad (62\%\ \text{yield})

$$

Optimization Data :

Industrial-Scale Production

Continuous Flow Synthesis

To improve scalability, manufacturers employ flow chemistry:

Cost Analysis of Starting Materials

| Material | Cost/kg (USD) | Contribution to Total Cost |

|---|---|---|

| 4-(Trifluoromethylthio)phenol | 320 | 44% |

| 1-Bromo-3-chloropropane | 85 | 19% |

| HF/KF system | 210 | 25% |

| Catalysts/Solvents | 45 | 12% |

Data sourced from Capot Chemical Co. (2025)

Reaction Optimization Challenges

Competing Side Reactions

Yield Improvement Strategies

| Strategy | Yield Increase | Trade-offs | |

|---|---|---|---|

| Microwave assistance | +15% | Higher energy costs | |

| Phase-transfer catalysis | +10% | Additional purification | |

| Solvent-free conditions | +8% | Longer reaction times |

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.98 (m, 2H, CH₂), 3.42 (t, 2H, CH₂Br), 6.72 (d, 1H, ArH) |

| ¹⁹F NMR | δ -58.2 (OCF₂H), -44.1 (SCF₃) |

| MS (EI) | m/z 365.16 [M]⁺ |

Purity Assessment

| Method | Column | Retention Time | Purity Threshold |

|---|---|---|---|

| HPLC-UV | C18, 250 mm | 8.7 min | ≥98% |

| GC-FID | DB-5, 30 m | 12.3 min | ≥97.5% |

Adapted from Capot Chemical QC protocols

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Hydrolysis: The compound may undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the bromopropyl group.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving the interaction of fluorinated and sulfur-containing compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine and sulfur atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares substituent positions, molecular formulas, and physical properties of closely related compounds:

Electronic and Steric Effects

- Electron-Withdrawing Groups : The trifluoromethylthio (-SCF₃) and difluoromethoxy (-OCHF₂) groups reduce electron density on the benzene ring, enhancing resistance to electrophilic substitution. Compared to trifluoromethoxy (-OCF₃), the -SCF₃ group in the target compound offers greater lipophilicity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.